

Fusarochromanone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Fusarochromanone*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by various species of the fungus *Fusarium*, notably *Fusarium equiseti*. It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including anti-angiogenic, pro-apoptotic, and anti-cancer properties.[1] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Fusarochromanone**, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Chemical Structure

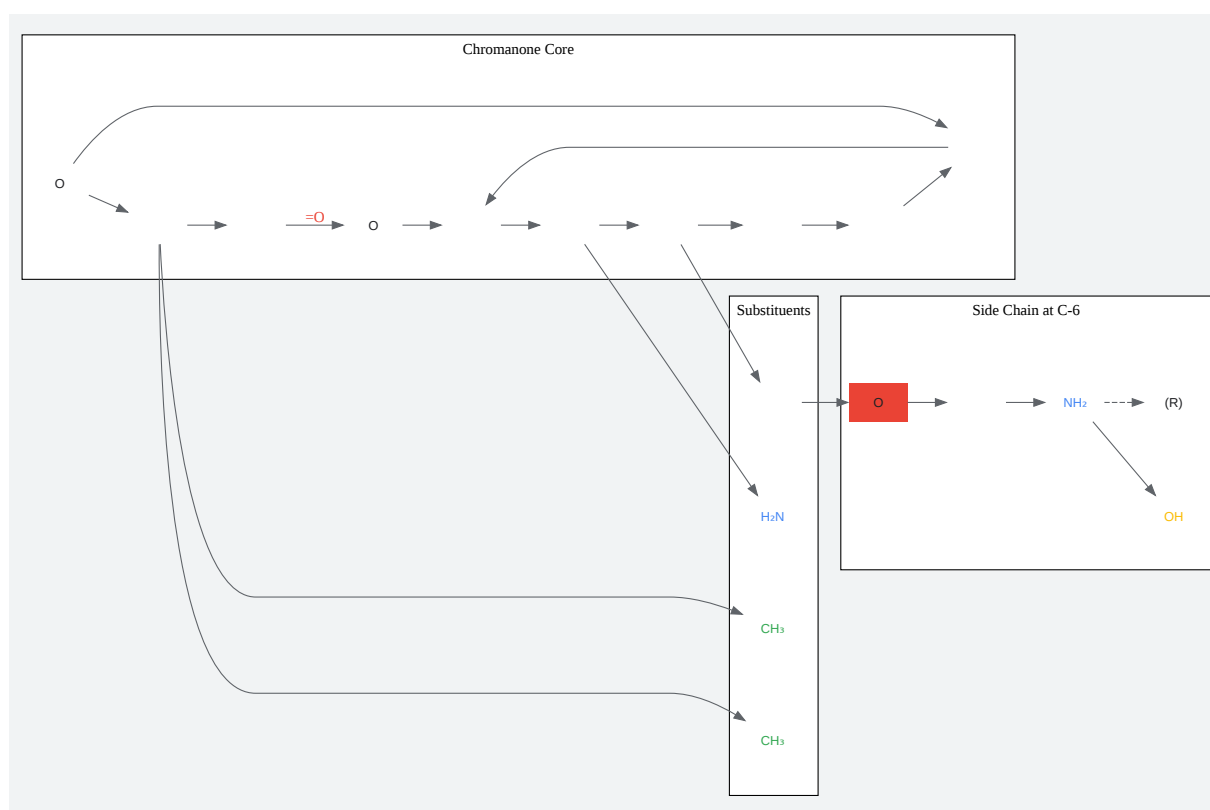
Fusarochromanone is a chromanone derivative with the systematic IUPAC name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one.[2] Its molecular formula is $C_{15}H_{20}N_2O_4$, and it has a molecular weight of 292.33 g/mol.[2][3]

The core of the molecule is a chromanone ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyranone ring. Key structural features of **Fusarochromanone** include:

- A chromanone core.

- Two geminal methyl groups at the C-2 position of the pyranone ring.[4]
- An amino group at the C-5 position of the benzene ring.
- A 3-amino-4-hydroxybutanoyl side chain attached to the C-6 position of the benzene ring.[2]

The unique arrangement of the β -keto-amine functionality on its upper face distinguishes **Fusarochromanone** from other known chromanone natural products.



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Caption: Chemical structure of **Fusarochromanone** with key functional groups.

Stereochemistry

Fusarochromanone possesses a single chiral center at the C-3' position of the butanoyl side chain. The absolute stereochemistry at this center has been determined to be (R), as

established by X-ray crystallography. It is important to note, however, that the primary crystallographic data remains unpublished and is cited as an unpublished observation. The (R)-configuration is further supported by the negative specific rotation of **Fusarochromanone** and its derivatives, as well as biosynthetic pathway studies.[5]

The 3'-amino group is crucial for the biological activity of **Fusarochromanone**, as acetylation of this group leads to a significant reduction in its cytotoxic effects.

Physicochemical and Biological Data

A summary of the physicochemical properties and biological activities of **Fusarochromanone** is presented in the tables below.

Table 1: Physicochemical Properties of **Fusarochromanone**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₄	[2]
Molecular Weight	292.33 g/mol	[2][3]
Melting Point	132 - 134 °C	[3]
Appearance	Solid	[3]
Specific Rotation [α] _{D²⁰}	-30.0 (c 0.3, MeOH) (for a derivative)	[5]

Table 2: In Vitro Cytotoxicity of **Fusarochromanone** (FC101) and its Derivatives

Compound	Cell Line	Assay	IC ₅₀ / EC ₅₀ (μM)	Reference
Fusarochromane (FC101)	HaCat (pre-malignant skin)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (FC101)	P9-WT (malignant skin)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (FC101)	MCF-7 (low malignant breast)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (FC101)	MDA-231 (malignant breast)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (FC101)	SV-HUC (pre-malignant bladder)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (FC101)	UM-UC14 (malignant bladder)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (FC101)	PC3 (malignant prostate)	MTT	10 nM - 2.5 μM	[1]
Fusarochromane (TDP-1)	RPE-1	MTS	0.058	[5]
Fusarochromane (TDP-1)	HCT-116	MTS	0.170	[5]
Fusarochromane (TDP-1)	U2OS	MTS	0.232	[5]
Fusarochromane TDP-2	RPE-1	MTS	23.140	[5]
Fusarochromane TDP-2	HCT-116	MTS	62.950	[5]
Fusarochromane TDP-2	U2OS	MTS	35.090	[5]

Experimental Protocols

Isolation and Purification of **Fusarochromanone** from *Fusarium equiseti*

This protocol is adapted from the methodology described for the isolation from a marine strain of *Fusarium equiseti*.^[6]

- Fermentation: Culture the marine fungus *F. equiseti* in Czapek–Dox medium.
- Extraction: Extract the cultured medium with a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.
- Fractionation: Subject the total extract to flash chromatography on a diol-functionalized silica gel cartridge. Elute with a gradient of cyclohexane/ethyl acetate followed by ethyl acetate/methanol to yield multiple fractions.
- Purification: Purify the fraction containing **Fusarochromanone** by semi-preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., NUCLEODUR Sphinx RP) with a water/acetonitrile gradient containing 0.1% formic acid.

Characterization by NMR Spectroscopy

While a primary publication with detailed spectral data for **Fusarochromanone** is not readily available, its purity and structure are typically confirmed by ¹H and ¹³C NMR spectroscopy.^[7]

The following are characteristic chemical shifts for a closely related derivative, deacetylfusarochromene, which can provide insight into the expected signals for **Fusarochromanone**.^[5]

- ¹H NMR (in CD₃OD): Signals for two geminal methyl groups around δH 1.40 (s, 6H), aromatic protons, and protons of the butanoyl side chain.
- ¹³C NMR (in CD₃OD): A ketone signal around δC 198.0, aromatic carbons, and aliphatic carbons corresponding to the chromanone core and the side chain.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.^{[2][8]}

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with serial dilutions of **Fusarochromanone** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in protein expression and phosphorylation in response to **Fusarochromanone** treatment.^{[1][2]}

- **Protein Extraction:** Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.
- **Secondary Antibody Incubation:** Incubate with an appropriate HRP-conjugated secondary antibody.

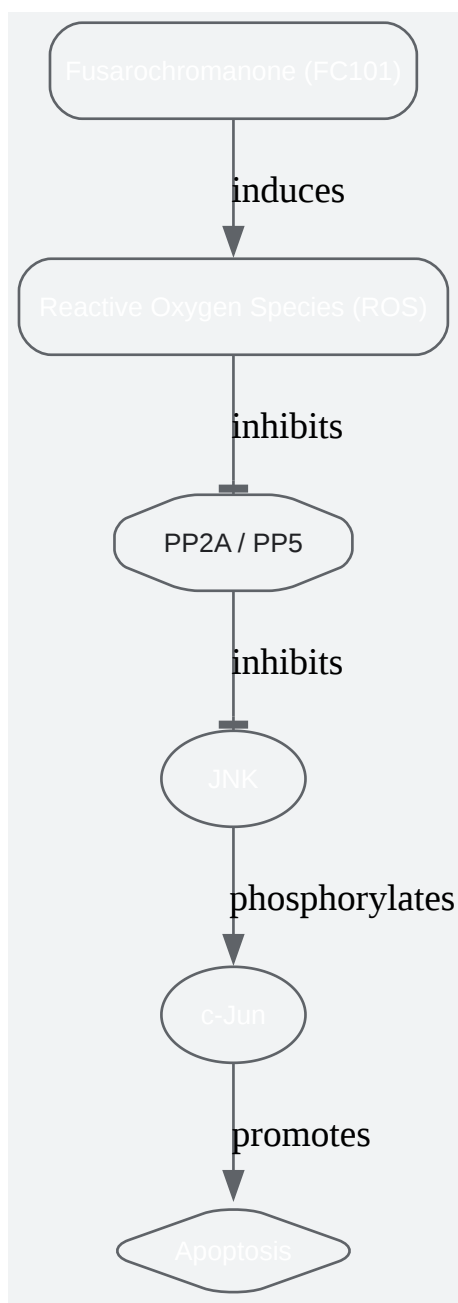
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Fusarochromanone

Fusarochromanone exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis, notably the JNK and mTOR pathways.

JNK Signaling Pathway

Fusarochromanone induces the production of reactive oxygen species (ROS), which in turn inhibits protein phosphatases 2A (PP2A) and 5 (PP5). This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, promoting apoptosis.[9]

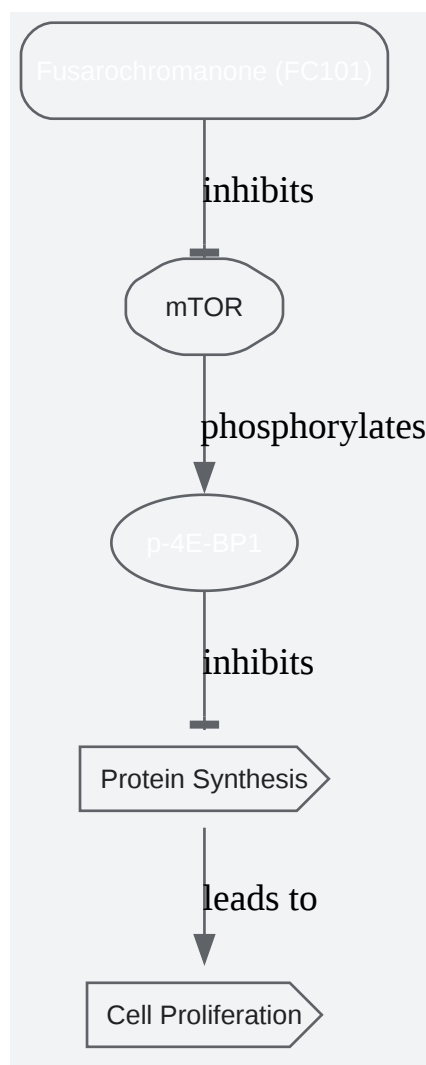


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Caption: Fusarochromanone-induced activation of the JNK signaling pathway.

mTOR Signaling Pathway

Fusarochromanone has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[2] This inhibition is observed through the reduced phosphorylation of downstream effectors such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which plays a crucial role in protein synthesis and cell proliferation.[2]



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Caption: Inhibition of the mTOR signaling pathway by **Fusarochromanone**.

Conclusion

Fusarochromanone is a mycotoxin with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its unique chromanone core, substituted with key functional groups, and its specific (R)-stereochemistry at the C-3' position are critical for its potent anti-cancer and anti-angiogenic effects. The modulation of critical cellular signaling pathways, such as the JNK and mTOR pathways, provides a mechanistic basis for its observed cytotoxicity. This comprehensive guide serves as a valuable resource for researchers and drug development professionals working with **Fusarochromanone**, providing essential data and methodologies to facilitate further investigation and potential therapeutic applications.

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